2-chloro-N-methyl-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}acetamide
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Overview
Description
2-chloro-N-methyl-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}acetamide is a chemical compound with the molecular formula C8H13ClN2O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloroacetamide group and a pyrrolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}acetamide typically involves the reaction of chloroacetyl chloride with N-methyl-2-pyrrolidone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Chloroacetyl chloride is added dropwise to a solution of N-methyl-2-pyrrolidone in an inert solvent such as dichloromethane.
Step 2: The reaction mixture is stirred at a low temperature (around -20°C) to control the exothermic reaction.
Step 3: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
Step 4: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted amides, thioamides, or ethers.
Oxidation: Products include N-oxides or hydroxylated derivatives.
Reduction: Products include alcohols or amines.
Scientific Research Applications
2-chloro-N-methyl-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target enzyme. The chloroacetamide group is known to form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function. Additionally, the pyrrolidinone ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-methylacetamide
- N-Methyl-2-chloroacetamide
- 2-Chloro-N,N-dimethylacetamide
Uniqueness
2-chloro-N-methyl-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}acetamide is unique due to the presence of both the chloroacetamide group and the pyrrolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced reactivity and specificity in biochemical assays and synthetic transformations.
Properties
IUPAC Name |
2-chloro-N-methyl-N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c1-11(8(13)4-9)5-6-2-3-7(12)10-6/h6H,2-5H2,1H3,(H,10,12)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZWSBLNXMQHRS-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCC(=O)N1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H]1CCC(=O)N1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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